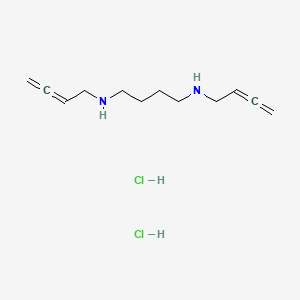

N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride

Overview

Description

MDL 72527 is a polyamine oxidase (PAO) inhibitor that inhibits spermine oxidase and N1-acetylpolyamine oxidase (IC50s = 6.1 and 0.02 µM, respectively). It does not inhibit monoamine oxidase or D-amino acid oxidase. MDL 72527 inhibits PAO-dependent H2O2 production in vitro and in vivo and is used to study the role of PAO activity in diverse models, including infection, cancer, and hyperoxia.

Polyamine oxidase (POA) inhibitor. Does not inhibit monoamine oxidase or D-Amino acid oxidase. Displays anticancer and neuroprotective activity in vivo.

Mechanism of Action

Target of Action

MDL 72527 primarily targets spermine oxidase (SMO) , a type of polyamine oxidase . SMO is a FAD-dependent amine oxidase, which is constitutively expressed in nearly all tissues of the vertebrate organism .

Mode of Action

MDL 72527 acts as a selective enzyme-activated irreversible inhibitor of spermine oxidase . It blocks the production of hydrogen peroxide (H2O2), a byproduct of the action of SMO . This inhibition of SMO reduces the levels of reactive oxygen species (ROS), which are often associated with cellular damage and disease states .

Biochemical Pathways

The inhibition of SMO by MDL 72527 affects the polyamine catabolic pathway . This pathway is responsible for the conversion of N1-acetyl-spermidine and -spermine into putrescine and spermidine, respectively . By inhibiting SMO, MDL 72527 disrupts this pathway, leading to a decrease in the production of ROS .

Result of Action

MDL 72527 has been shown to have neuroprotective effects . In experimental models, treatment with MDL 72527 resulted in improved neuronal survival, preservation of synapses, and improved visual acuity . It also reduced motor deficits and inflammation .

Action Environment

The action of MDL 72527 can be influenced by environmental factors. For instance, the compound has been shown to have lysosomotropic properties, meaning it tends to accumulate in lysosomes . This can lead to the induction of apoptosis in certain conditions

Biochemical Analysis

Biochemical Properties

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride functions as a potent inhibitor of polyamine oxidase. This enzyme catalyzes the oxidation of polyamines, leading to the production of hydrogen peroxide and aldehydes, which can be toxic to cells. By inhibiting polyamine oxidase, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride helps to regulate polyamine levels within cells, thereby influencing various cellular processes. The compound interacts with the enzyme by binding to its active site, preventing the oxidation of polyamines and subsequent production of toxic byproducts .

Cellular Effects

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, the compound can induce apoptosis by disrupting polyamine metabolism. This disruption leads to an accumulation of polyamines, which can trigger cell death pathways. Additionally, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of polyamines and their metabolites .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride involves its interaction with polyamine oxidase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the oxidation of polyamines. This inhibition results in the accumulation of polyamines within the cell, which can lead to changes in gene expression and activation of apoptotic pathways. Additionally, the compound may interact with other biomolecules, such as DNA and proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of polyamine oxidase and prolonged effects on cellular function. The exact temporal dynamics of these effects can depend on various factors, including the concentration of the compound and the specific cell type being studied .

Dosage Effects in Animal Models

The effects of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride in animal models can vary with different dosages. At low doses, the compound effectively inhibits polyamine oxidase without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress and damage to cellular structures. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, highlighting the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride is involved in the metabolic pathways of polyamines. By inhibiting polyamine oxidase, the compound prevents the breakdown of polyamines into toxic byproducts, thereby maintaining their levels within cells. This regulation of polyamine metabolism can influence various cellular processes, including cell growth, differentiation, and apoptosis. The compound may also interact with other enzymes and cofactors involved in polyamine metabolism, further modulating its effects on cellular functions .

Transport and Distribution

Within cells and tissues, N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in specific cellular compartments. It may also interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of the compound can influence its localization and accumulation, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of N,N’-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The precise subcellular localization of the compound can vary depending on the cell type and experimental conditions .

Biological Activity

N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride (CAS No. 93565-01-6) is a synthetic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Structure and Composition

- Molecular Formula : C12H22Cl2N2

- Molecular Weight : 265.23 g/mol

- CAS Number : 93565-01-6

The compound features a buta-2,3-dienyl group attached to a butane-1,4-diamine backbone, which contributes to its reactivity and potential interactions with biological systems.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Density | Not specified |

Research indicates that this compound may exhibit various biological activities, including:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in antimicrobial therapy.

- Potential Anticancer Effects : Some studies have indicated that derivatives of this compound may induce apoptosis in cancer cell lines, although more research is needed to establish its efficacy and safety.

Case Studies

-

Study on Antioxidant Activity :

- A study evaluated the antioxidant capacity of various buta-2,3-dienyl compounds, including this compound. Results indicated significant free radical scavenging activity comparable to known antioxidants.

-

Antimicrobial Testing :

- In vitro testing against Gram-positive and Gram-negative bacteria showed that the compound exhibited inhibitory effects at specific concentrations. Further studies are necessary to determine the mechanism of action and potential clinical applications.

-

Cancer Cell Line Studies :

- Research involving human cancer cell lines demonstrated that certain derivatives of this compound could induce cell cycle arrest and apoptosis. The exact pathways involved remain to be elucidated through further molecular studies.

Toxicology and Safety Profile

While initial findings on the biological activity of this compound are promising, it is crucial to assess its safety profile. Toxicological studies are necessary to evaluate:

- Cytotoxicity : Determining the concentration at which the compound becomes toxic to normal cells.

- Long-term Effects : Investigating any potential long-term health effects associated with exposure to the compound.

Properties

InChI |

InChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVRWVVFVHINOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CCNCCCCNCC=C=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93565-01-6 | |

| Record name | MDL 72527 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093565016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2,3-butadienyl)-1,4-butanediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDL-72527 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YVR349GN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MDL 72527 interact with PAO?

A1: MDL 72527 acts as an irreversible inhibitor of PAO. While the exact mechanism of binding is not fully elucidated in these papers, structural similarities with spermine suggest it could bind at the active site. [] This binding permanently inactivates the enzyme, preventing further polyamine oxidation. []

Q2: What are the downstream effects of PAO inhibition by MDL 72527?

A2: Inhibition of PAO by MDL 72527 leads to several downstream effects:

- Accumulation of N1-acetylspermidine and N1-acetylspermine: These acetylated polyamines are typically catabolized by PAO. [, , ] Their build-up could exert cytotoxic effects or influence other cellular processes. [, , ]

- Reduced formation of hydrogen peroxide (H2O2) and reactive aldehydes: PAO activity generates these cytotoxic byproducts. [, , ] MDL 72527’s inhibition of PAO consequently diminishes their production, potentially protecting cells from oxidative damage. [, , ]

- Altered putrescine levels: Putrescine levels can either increase or decrease depending on the experimental context and timeframe after MDL 72527 administration. [, , , , ] This suggests a complex interplay between polyamine biosynthesis, catabolism, and interconversion pathways. [, ]

Q3: What are the potential therapeutic benefits of inhibiting PAO with MDL 72527?

A3: Preclinical studies suggest that PAO inhibition by MDL 72527 holds promise for several conditions:

- Cancer: MDL 72527 shows anti-proliferative effects in various cancer models, likely due to polyamine depletion and disruption of cellular processes dependent on polyamine homeostasis. [, , , ]

- Neurodegenerative diseases: By reducing H2O2 and reactive aldehyde formation, MDL 72527 exhibits neuroprotective effects in models of stroke, traumatic brain injury, diabetic retinopathy, and excitotoxicity. [, , , , , , , ]

- Ocular diseases: Research indicates that MDL 72527 may be beneficial in preventing cataract formation by modulating the activities of TG2 and PAO. []

Q4: What is the molecular formula and weight of MDL 72527?

A4: The molecular formula of MDL 72527 is C12H22N4 • 2HCl. Its molecular weight is 299.25 g/mol.

Q5: Is there information available about the material compatibility and stability of MDL 72527?

A5: The provided research papers primarily focus on the biological effects of MDL 72527. Detailed information regarding its material compatibility and stability under various conditions is not extensively discussed.

Q6: How does the structure of MDL 72527 contribute to its PAO inhibitory activity?

A7: MDL 72527's structure resembles the polyamine spermine, particularly the butadienyl groups which are crucial for irreversible inhibition of PAO. [] Modifications to these groups could alter its potency and selectivity. []

Q7: Have any structural analogs of MDL 72527 been investigated?

A8: Yes, structural analogs with modifications to the butadienyl groups have been synthesized and tested. Some analogs showed greater potency against specific PAO isoforms, highlighting the possibility of developing more selective inhibitors. []

Q8: What is known about the stability of MDL 72527?

A8: The provided research articles do not delve into the specific stability profile of MDL 72527.

Q9: What in vitro and in vivo models have been used to study MDL 72527?

A9: A variety of in vitro and in vivo models have been employed, including:

- Cell lines: Human colon cancer cells (SW480, SW620, HCT116), melanoma cells (SKMEL-28), and rat gastric mucosa cells. [, , , , ]

- Animal models: Mice and rats for studying colon cancer, ischemic retinopathy, diabetic retinopathy, stroke, traumatic brain injury, and excitotoxicity. [, , , , , , , , , , , , ]

- Organotypic cultures: Hippocampal slice cultures for examining excitotoxicity. []

Q10: What are the known toxicological effects of MDL 72527?

A12: While the provided papers highlight MDL 72527’s potential therapeutic benefits, information regarding its toxicity profile is limited. One study suggests that it might exert cytotoxic effects in cancer cells through mechanisms independent of PAO inhibition. [] Further research is needed to fully understand its safety profile and potential long-term effects.

Q11: What analytical methods have been used to study MDL 72527 and its effects?

A11: Various techniques were employed in the studies, including:

- Enzyme assays: To measure the activity of PAO, SSAT, and other enzymes involved in polyamine metabolism. [, , , , , , , , , ]

- HPLC: To quantify polyamine levels in cells and tissues. [, , , , , ]

- Western blotting: To assess protein expression levels of key signaling molecules. [, , , , ]

- Flow cytometry: To analyze cell cycle progression and apoptosis. [, , , ]

- Immunohistochemistry: To visualize cell death, neurodegeneration, and inflammation in tissue sections. [, , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.